Daucene

Total Synthesis Asymmetric Catalysis Natural Product Chemistry

Daucene (CAS 16661-00-0) is the archetypal daucane sesquiterpene hydrocarbon, characterized by a bicyclo[5.3.0]decane core with a hydroazulene skeleton. This scaffold is the fundamental structural platform for over 100 known oxidized and esterified daucane natural products that exhibit diverse biological activities.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 16661-00-0
Cat. No. B097725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaucene
CAS16661-00-0
Synonyms1,2,4,5,8,8a-Hexahydro-6,8a-dimethyl-3-isopropylazulene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCC2(CCC(=C2CC1)C(C)C)C
InChIInChI=1S/C15H24/c1-11(2)13-8-10-15(4)9-7-12(3)5-6-14(13)15/h7,11H,5-6,8-10H2,1-4H3
InChIKeyMGMBZNCFUFRSSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daucene (CAS 16661-00-0) Procurement Guide for the Daucane Sesquiterpene Core


Daucene (CAS 16661-00-0) is the archetypal daucane sesquiterpene hydrocarbon, characterized by a bicyclo[5.3.0]decane core with a hydroazulene skeleton [1]. This scaffold is the fundamental structural platform for over 100 known oxidized and esterified daucane natural products that exhibit diverse biological activities [2]. As the parent hydrocarbon, daucene serves as the critical reference standard for daucane skeletal identification and the essential starting point for synthetic derivatization toward bioactive daucane esters [1].

Why Daucene Cannot Be Replaced by Generic Sesquiterpenes for Daucane-Based Research


Generic sesquiterpenes such as β-caryophyllene, germacrene D, or even close structural isomers like isodaucene cannot substitute for daucene in applications requiring the specific daucane bicyclo[5.3.0]decane scaffold [1]. Substitution would fail at three levels: (1) synthetic utility—daucene's exact ring junction stereochemistry and olefin placement are required as the starting point for enantioselective total syntheses of oxidized daucane esters, where even minor scaffold changes invalidate the entire synthetic route [1]; (2) analytical fidelity—daucene possesses a unique Kovats retention index and mass spectral fragmentation pattern that are essential for accurate identification of daucane-containing essential oils and plant extracts [2]; and (3) biological interpretation—the daucane skeleton is the pharmacophoric scaffold for a class of compounds showing antiproliferative activity where the trans fusion of the five- and seven-membered rings is a key structural determinant [3].

Quantitative Differentiation of Daucene (CAS 16661-00-0) from Closest Analogs


Enantioselective Total Synthesis: Daucene as the Archetypal Daucane Scaffold

Daucene is the fundamental parent hydrocarbon from which a series of oxidized and esterified daucane natural products are derived via a unified enantioselective synthetic route. The synthesis of daucene (2) was achieved in 9 steps from commercially available starting materials with 11% overall yield and >99% enantiomeric excess, establishing a platform for subsequent oxidation to daucenal (4), epoxydaucenal B (3b), and 14-p-anisoyloxydauc-4,8-diene (5) [1]. No alternative sesquiterpene scaffold can serve as this synthetic entry point to the daucane series, as the bicyclo[5.3.0]decane core with precise stereochemistry is required for the ring contraction and ring-closing metathesis steps that define the route [1].

Total Synthesis Asymmetric Catalysis Natural Product Chemistry

Relative Abundance in Natural Sources: Daucene vs. Co-Occurring Sesquiterpenes

In carrot (Daucus carota) seed essential oil, daucene constitutes 5.68% of the total oil composition by GC-MS analysis, ranking as a significant minor component alongside carotol (52.73%), β-farnesene (5.40%), daucol (5.10%), β-elemene (3.23%), and β-cubebene (3.19%) [1]. In contrast, in Dendropanax capillaris leaf oil, daucene is a major component at 17.1%, co-occurring with β-pinene (25.3%), δ-3-carene (44.7%), and dauca-5,8-diene (12.9%) [2]. This quantification establishes daucene as a reliably detectable and isolable compound from natural sources, with abundance varying by botanical source, and confirms that daucene is not a trace constituent but a quantitatively significant component in multiple plant species.

Essential Oil Analysis Phytochemistry Natural Product Sourcing

Antifungal Activity Profile: Daucene vs. Carotol in Daucus carota Oil

Daucene, isolated alongside carotol and daucol from carrot seed essential oil, demonstrated antifungal activity against three phytopathogenic fungi (Alternaria triticina, Bipolaris sorokiniana, and Ustilago segetum tritici) using spore germination inhibition assays [1]. While the published study describes 'fairly good antifungal activity' for all compounds tested, the specific quantitative MIC values for individual isolated compounds are not provided in the accessible abstract. The study notes that molecular docking studies were performed to establish structure-activity relationships for antifungal activity, indicating that daucene's hydrocarbon scaffold may contribute to the overall antifungal profile of the essential oil fraction [1].

Antifungal Activity Agricultural Fungicides Natural Product Bioactivity

Daucane Scaffold SAR: Structural Prerequisites for Antiproliferative Activity

A study of 16 daucane esters (DE-1 to DE-16) isolated from Ferula species established that the trans fusion of the penta- and hepta-atomic cycles (the daucane bicyclo[5.3.0]decane core) is essential for antiproliferative activity against human tumor cell lines [1]. The most active compound, DE-11, exhibited IC50 values of 4.4±0.7 μM against HeLa, 2.8±1.4 μM against A549, 2.6±0.4 μM against HL-60, and 1.7±0.3 μM against RS4;11 cells [1]. While daucene itself lacks the ester functionality and oxidation required for direct antiproliferative activity, it represents the parent scaffold from which active daucane esters are derived [2]. The SAR study further demonstrated that β-orientation of the ester group at position 2 enhances cytotoxic activity, and lipophilic ester groups at position 6 are favorable [1].

Cancer Biology Structure-Activity Relationship Apoptosis

Validated Application Scenarios for Daucene (CAS 16661-00-0) Based on Quantitative Evidence


Enantioselective Total Synthesis of Daucane Natural Products

Daucene serves as the essential starting material for the unified enantioselective total synthesis of oxidized daucane sesquiterpenes including daucenal, epoxydaucenal B, and 14-p-anisoyloxydauc-4,8-diene [1]. The synthetic route utilizes daucene's bicyclo[5.3.0]decane core as the platform for ring contraction and ring-closing metathesis steps, achieving >99% enantiomeric excess. This application is directly supported by the 2013 Ortiz et al. publication establishing daucene as the archetypal daucane from which the entire series is accessible [1].

GC-MS Reference Standard for Daucane Skeletal Identification

Daucene is required as an authentic reference standard for the identification and quantification of daucane sesquiterpenes in essential oils via GC-MS [1]. Its distinct Kovats retention index and mass spectral signature enable definitive differentiation from other sesquiterpenes such as β-caryophyllene, germacrene D, and isodaucene that may co-occur in plant extracts [2]. This application is essential for phytochemical analysis of Apiaceae and Araliaceae species known to produce daucane metabolites [1][3].

Scaffold for Derivatization to Antiproliferative Daucane Esters

Daucene provides the daucane bicyclo[5.3.0]decane scaffold with trans-fused ring junction required for antiproliferative activity in the daucane ester series [1]. While daucene itself is not directly antiproliferative, synthetic derivatization via oxidation and esterification at positions 2 and 6 can yield compounds with IC50 values as low as 1.7 μM against leukemic cell lines [1]. The SAR established by Dall'Acqua et al. (2011) provides a roadmap for which modifications yield the most potent antiproliferative and proapoptotic daucane derivatives [1].

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